molecular formula C12H14O3 B1430724 Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate CAS No. 1219101-96-8

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Cat. No. B1430724
M. Wt: 206.24 g/mol
InChI Key: KVSVEASORIFESS-UHFFFAOYSA-N
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Description

“Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate” is an organic compound with the CAS Number: 1219101-96-8 . It has a molecular weight of 206.24 and is typically stored at room temperature . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-14-12(13)5-3-9-2-4-11-10(8-9)6-7-15-11/h2,4,8H,3,5-7H2,1H3 . This indicates that the compound contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate” is an oil at room temperature . It has a molecular weight of 206.24 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities . Therefore, “Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate” and its derivatives could be potential candidates for future research in medicinal chemistry.

properties

IUPAC Name

methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-12(13)5-3-9-2-4-11-10(8-9)6-7-15-11/h2,4,8H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVEASORIFESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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